N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 belongs to the class of piperazine derivatives and has been found to exhibit promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been found to induce apoptosis in cancer cells by inhibiting this pathway, leading to the suppression of tumor growth. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease by reducing the accumulation of amyloid-beta and alpha-synuclein proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in research is its high potency and selectivity towards cancer cells and neurodegenerative disease-related proteins. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been found to have low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, one of the limitations of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in research is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. One potential direction is to investigate the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in combination with other chemotherapeutic agents to enhance its anticancer activity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide to optimize its therapeutic use. Additionally, further research is needed to explore the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in other diseases, such as inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with butanoyl chloride in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with 4-(piperazin-1-yl)aniline to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been optimized to improve its yield and purity for research purposes.
Applications De Recherche Scientifique
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Propriétés
Nom du produit |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
---|---|
Formule moléculaire |
C23H29N3O4 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-5-22(27)26-12-10-25(11-13-26)19-8-6-18(7-9-19)24-23(28)17-14-20(29-2)16-21(15-17)30-3/h6-9,14-16H,4-5,10-13H2,1-3H3,(H,24,28) |
Clé InChI |
AHZKTJMJQYJFCB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.